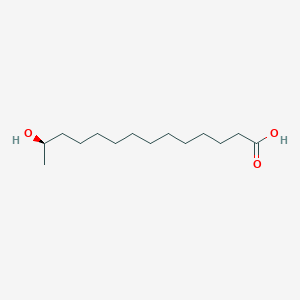
(13R)-13-hydroxymyristic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13R)-13-hydroxymyristic acid is an (omega-1)-hydroxy fatty acid that is myristic acid in which the 13-pro-R hydrogen is replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid and a long-chain fatty acid. It derives from a tetradecanoic acid.
科学研究应用
Chemical Properties and Structure
(13R)-13-hydroxymyristic acid is characterized by a hydroxyl group at the 13th carbon of the myristic acid chain. Its chemical formula is C14H28O3, and it belongs to the class of (omega-1)-hydroxy fatty acids. The presence of the hydroxyl group alters its physical properties, such as solubility and reactivity, compared to myristic acid, influencing its biological functions and applications.
Pharmaceutical Applications
- Drug Formulation : The compound has been investigated for its role in drug formulation due to its ability to enhance the solubility and bioavailability of certain drugs. Its structural characteristics allow it to integrate into lipid membranes, potentially improving the pharmacokinetics of drug molecules.
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by influencing cellular signaling pathways. This property makes it a candidate for developing therapies targeting inflammatory diseases.
- Precursor for Bioactive Lipids : The compound may serve as a precursor for bioactive lipids involved in physiological responses, which could be harnessed in therapeutic applications.
Biochemical Applications
- Cellular Interaction Studies : Studies have shown that this compound interacts with proteins and enzymes, influencing their activity. This interaction is crucial for understanding metabolic pathways and cellular functions, providing insights into its potential roles in biochemistry.
- Membrane Fluidity : The compound's integration into lipid membranes can affect membrane fluidity and function, which is vital for cellular processes such as signal transduction and transport mechanisms.
Materials Science Applications
- Synthesis of Surfactants : this compound can be utilized in the synthesis of surfactants, which are essential in various industrial applications including detergents, emulsifiers, and stabilizers.
- Polymer Production : The compound can be incorporated into polymers to enhance their properties, making it useful in developing new materials with specific characteristics tailored for particular applications.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of this compound compared to related fatty acids:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Myristic Acid | Saturated fatty acid with 14 carbon atoms | No hydroxyl group; baseline for comparison |
| 13-Hydroxytetradecanoic Acid | Hydroxyl at position 13 | Slightly longer carbon chain (C14) |
| 12-Hydroxymyristic Acid | Hydroxyl group at position 12 | Different position affects biological activity |
| 14-Hydroxymyristic Acid | Hydroxyl group at position 14 | Longer carbon chain; may have different interactions |
Case Studies
- Anti-inflammatory Mechanism : A study demonstrated that this compound modulates inflammatory responses in cell cultures by inhibiting pro-inflammatory cytokine production. This finding supports its potential use in treating conditions like arthritis and other inflammatory diseases.
- Drug Delivery Systems : Research involving liposomal formulations containing this compound showed enhanced drug encapsulation efficiency and release profiles compared to conventional formulations, indicating its promise in improving drug delivery systems.
- Biocompatibility Studies : Investigations into the biocompatibility of materials incorporating this compound revealed favorable interactions with biological tissues, suggesting its potential use in biomedical applications such as tissue engineering and regenerative medicine.
属性
分子式 |
C14H28O3 |
|---|---|
分子量 |
244.37 g/mol |
IUPAC 名称 |
(13R)-13-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 |
InChI 键 |
KNFJWKJXKURGQU-CYBMUJFWSA-N |
SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
手性 SMILES |
C[C@H](CCCCCCCCCCCC(=O)O)O |
规范 SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















